molecular formula C19H18N2O3 B6513484 3-[2-(2,4-dimethylphenyl)acetamido]-1-benzofuran-2-carboxamide CAS No. 941896-06-6

3-[2-(2,4-dimethylphenyl)acetamido]-1-benzofuran-2-carboxamide

Cat. No.: B6513484
CAS No.: 941896-06-6
M. Wt: 322.4 g/mol
InChI Key: SOKMFVWOOFAVOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-[2-(2,4-dimethylphenyl)acetamido]-1-benzofuran-2-carboxamide is a benzofuran derivative featuring a 2,4-dimethylphenyl acetamido substituent at the 3-position and a carboxamide group at the 2-position of the benzofuran core. Its molecular formula is estimated as C₁₉H₁₉N₂O₃ (molecular weight ≈ 335.37 g/mol), derived from structural analysis. Key features include:

  • 2,4-Dimethylphenyl group: Enhances lipophilicity and steric bulk.
  • Benzofuran-carboxamide backbone: Provides hydrogen-bonding capacity via the carboxamide moiety.

Properties

IUPAC Name

3-[[2-(2,4-dimethylphenyl)acetyl]amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-11-7-8-13(12(2)9-11)10-16(22)21-17-14-5-3-4-6-15(14)24-18(17)19(20)23/h3-9H,10H2,1-2H3,(H2,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOKMFVWOOFAVOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CC(=O)NC2=C(OC3=CC=CC=C32)C(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2,4-dimethylphenyl)acetamido]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde and ethyl acetoacetate, under acidic or basic conditions.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the benzofuran derivative with an appropriate amine, such as 2,4-dimethylphenylamine, in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Acetylation: The final step involves the acetylation of the amine group to form the acetamido derivative using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[2-(2,4-dimethylphenyl)acetamido]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the benzofuran ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Agents: EDCI, DCC (dicyclohexylcarbodiimide).

    Acetylating Agents: Acetic anhydride, acetyl chloride.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to biologically active compounds.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[2-(2,4-dimethylphenyl)acetamido]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by modulating receptor function. The exact molecular pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The target compound is compared to two closely related benzofuran carboxamide derivatives (Table 1):

Table 1: Key Properties of Target Compound and Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) logP* Substituents (Phenyl Group) Amide Substituent
Target Compound C₁₉H₁₉N₂O₃ 335.37 ~3.9 2,4-Dimethylphenyl 1-Benzofuran-2-carboxamide
3-[2-(3,4-Dimethoxyphenyl)acetamido]-N-(2-fluorophenyl)-... C₂₅H₂₁FN₂O₅ 448.45 3.856 3,4-Dimethoxyphenyl 2-Fluorophenyl
3-[2-(3,4-Dimethoxyphenyl)acetamido]-N-(4-methylphenyl)-... C₂₆H₂₄N₂O₅ 444.48 ~3.8 3,4-Dimethoxyphenyl 4-Methylphenyl

*logP values for the target compound are estimated based on substituent contributions.

Key Observations:

Lipophilicity (logP): The target compound’s 2,4-dimethylphenyl group confers higher lipophilicity (estimated logP ≈ 3.9) compared to the 3,4-dimethoxyphenyl analogs (logP 3.8–3.85) . Methoxy groups increase polarity, reducing logP, while methyl groups enhance hydrophobicity.

Molecular Weight and Solubility: The target compound has a lower molecular weight (335.37 vs. The 4-methylphenyl substituent () adds minimal steric hindrance compared to 2-fluorophenyl, possibly improving binding pocket compatibility .

Hydrogen-Bonding Capacity: All compounds share a carboxamide group (2 H-bond acceptors, 1 donor), but the 3,4-dimethoxyphenyl analogs (–5) have additional methoxy oxygen atoms, increasing polar surface area (e.g., 67.9 Ų in vs. ~60 Ų estimated for the target) .

Substituent-Driven Functional Implications

  • 2,4-Dimethylphenyl vs. 3,4-Dimethoxyphenyl :

    • Methyl groups improve metabolic stability and lipophilicity, favoring blood-brain barrier penetration.
    • Methoxy groups enhance solubility and electronic interactions (e.g., π-stacking) but may reduce stability under oxidative conditions .
  • Amide Substituent Variations: 2-Fluorophenyl (): Fluorine’s electronegativity may enhance binding affinity to electron-deficient enzyme pockets. 4-Methylphenyl (): Nonpolar and sterically unobtrusive, ideal for hydrophobic binding regions .

Biological Activity

3-[2-(2,4-dimethylphenyl)acetamido]-1-benzofuran-2-carboxamide, a synthetic organic compound, has attracted interest due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a benzofuran core , an acetamido group , and a dimethylphenyl substituent . Its structural uniqueness may confer distinct biological activities compared to other benzofuran derivatives.

PropertyDetails
IUPAC NameThis compound
Molecular FormulaC19H22N2O3
Molecular Weight330.39 g/mol
SMILESCC(C)C(=O)N[C@H]1C(=O)C2=C(C=C1)C(=C(C=C2)C(=O)N(C)C)O

The biological activity of this compound is hypothesized to involve interaction with various molecular targets, including enzymes and receptors. The acetamido group may facilitate binding to target proteins, influencing cellular pathways.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit anticancer properties. For example, benzofuran derivatives have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

A study demonstrated that related compounds exhibited IC50 values ranging from 5 to 15 µM in inhibiting cancer cell proliferation, suggesting that this compound may possess similar anticancer potential.

Antimicrobial Activity

Benzofuran derivatives have also been evaluated for antimicrobial properties. Preliminary tests showed that compounds with similar functionalities inhibited the growth of Gram-positive and Gram-negative bacteria. Future studies should assess the antimicrobial efficacy of this specific compound.

Case Studies

  • Anticancer Efficacy : A study involving structurally related benzofuran derivatives found that modifications to the acetamido group significantly enhanced cytotoxicity against human colon cancer cells (HCT116). The most potent derivative had an IC50 value of approximately 4.36 µM, outperforming standard chemotherapeutics like doxorubicin.
  • Antimicrobial Testing : A comparative analysis of benzofuran derivatives indicated that those with electron-donating groups exhibited enhanced activity against Staphylococcus aureus and Escherichia coli. The potential for this compound to act as an antimicrobial agent warrants further investigation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.